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Compound of Interest

Compound Name: 4-Guanidinobenzoic acid

Cat. No.: B092259

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a molecule of significant interest in medicinal chemistry and drug
development, primarily recognized for its role as a serine protease inhibitor. Its structural
features, combining a benzoic acid moiety with a guanidinium group, allow it to interact with the
active sites of various enzymes, making it a valuable scaffold for the design of therapeutic
agents. This technical guide provides an in-depth analysis of the spectroscopic properties of 4-
Guanidinobenzoic acid, offering a foundational understanding for its identification,
characterization, and application in research and development.

Physicochemical Properties

4-Guanidinobenzoic acid hydrochloride typically presents as a white to off-white solid. Key
physicochemical properties are summarized in the table below.

Property Value Reference
Molecular Formula CsHoN302-HCI [1]
Molecular Weight 215.64 g/mol [1]
Melting Point 285 °C (decomposes) [1]
CAS Number 42823-46-1 [1]
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Spectroscopic Data

The following sections detail the characteristic spectroscopic data for 4-Guanidinobenzoic
acid, providing a comprehensive fingerprint for its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The proton (*H) and carbon-13 (33C) NMR spectra of 4-Guanidinobenzoic acid
provide distinct signals corresponding to the aromatic and guanidinium moieties. While specific
peak assignments and coupling constants can vary slightly depending on the solvent and
experimental conditions, typical chemical shift ranges are presented below.

IH NMR (Proton NMR) Data

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
] Aromatic Protons
~7.0-8.0 Multiplet 4H
(CeHa)
) Guanidinium Protons
~7.2-7.8 Broad Singlet 4H
(-C(NHz2)2%)
) Carboxylic Acid
~12.0-13.0 Broad Singlet 1H

Proton (-COOH)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

~115-135 Aromatic Carbons (CeHa)

~155 - 160 Guanidinium Carbon (-C(NH2)2")
~165- 170 Carboxylic Acid Carbon (-COOH)

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation. The IR spectrum of 4-Guanidinobenzoic
acid is characterized by absorptions corresponding to the carboxylic acid, guanidinium, and
aromatic groups.

Wavenumber (cm~12) Intensity Assignment

N-H stretching (guanidinium

3400 - 3100 Strong, Broad

group)

O-H stretching (carboxylic
3300 - 2500 Strong, Broad ]

acid, hydrogen-bonded)

C=0 stretching (carboxylic
~1700 Strong )

acid)

C=N stretching (guanidinium
~1650 Strong

group)
~1600, ~1480 Medium C=C stretching (aromatic ring)
~1300 Medium C-N stretching
~1250 Medium C-O stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For 4-Guanidinobenzoic acid (as the free base), the molecular ion peak ([M]*)
would be observed at an m/z corresponding to its molecular weight (179.18 g/mol ). The
fragmentation pattern can provide further structural information.
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miz Proposed Fragment

179 [CsHaN30O2]* (Molecular lon)
162 [M - NHs]*

134 [M - HN=C(NH2)]*

121 [M - COOH - NH2]*

105 [CeHsCO]*

77 [CeHs]*

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Aromatic compounds like 4-Guanidinobenzoic acid exhibit characteristic absorption bands in
the UV region. The position and intensity of these bands can be influenced by the solvent and
pH.

Amax (nm) Solvent

~250 - 280 Methanol or Water

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-
Guanidinobenzoic acid. Specific parameters may need to be optimized based on the

available instrumentation.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Guanidinobenzoic acid hydrochloride in 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds or D20). Ensure the sample is fully
dissolved.

e Instrument Setup:
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[e]

Insert the NMR tube into the spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

[¢]

Acquire the *H spectrum using a standard pulse sequence.

[e]

Acquire the 13C spectrum using a proton-decoupled pulse sequence.

o

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 4-Guanidinobenzoic acid hydrochloride with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrument Setup:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.
o Data Acquisition:

o Acquire the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 4-Guanidinobenzoic acid in a suitable
volatile solvent (e.g., methanol or acetonitrile).

e Instrument Setup:
o Choose an appropriate ionization technique (e.g., Electrospray lonization - ESI).
o Calibrate the mass analyzer using a known standard.
o Set the mass range to be scanned.
o Data Acquisition:
o Introduce the sample into the mass spectrometer.
o Acquire the mass spectrum.

o For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular
ion peak.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-Guanidinobenzoic acid in a suitable solvent (e.g., methanol
or water).

o Prepare a series of dilutions to determine an optimal concentration that gives an
absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

e Instrument Setup:

o Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
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o Fill a cuvette with the blank solvent and use it to zero the instrument.

o Data Acquisition:
o Rinse the cuvette with the sample solution and then fill it.

o Place the sample cuvette in the spectrophotometer and record the absorption spectrum
over the desired wavelength range (e.g., 200-400 nm).

Biological Context and Signaling Pathways

4-Guanidinobenzoic acid is a known inhibitor of serine proteases, a large family of enzymes

involved in numerous physiological and pathological processes. Its guanidinium group mimics

the side chain of arginine, a common substrate for these enzymes, allowing it to bind to the S1
specificity pocket of the active site.

A key target of 4-Guanidinobenzoic acid and its derivatives is trypsin, a digestive enzyme. By
inhibiting trypsin, these compounds can interfere with protein digestion. This mechanism is
being explored for the treatment of conditions like pancreatitis.

The following diagram illustrates the general workflow for a trypsin inhibition assay.

Preparation

Trypsin Solution

Assay Detection

Y

4-Guanidinobenzoic Acid | Mix Trypsin and Inhibitor - | Add Substrate to Measure Absorbance . Data Analysis
Solution (Pre-incubation) " | Initiate Reaction "1 (e.g., at 405 nm) | (1C50 determination)

A

Substrate Solution
(e.g., BAPNA)

Click to download full resolution via product page
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Workflow for a Trypsin Inhibition Assay.

The following diagram illustrates the simplified mechanism of trypsin inhibition by 4-

Guanidinobenzoic acid.

Trypsin Active Site

(with Serine-Histidine-Aspartate catalytic triad) 4-Guanidinobenzoic Acid

Binding of Inhibitor to
S1 Pocket via Guanidinium Group

ucleophilic Attack

Covalent Acylation of
Active Site Serine

:

Inactive Acyl-Enzyme Complex

Click to download full resolution via product page
Mechanism of Trypsin Inhibition.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive
resource for the characterization of 4-Guanidinobenzoic acid. A thorough understanding of its
spectral properties is essential for quality control, reaction monitoring, and further investigation
of its biological activities. The ability to inhibit serine proteases like trypsin underscores its
potential as a lead compound in the development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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